N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide
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Overview
Description
N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
The primary target of N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain, as prostaglandins are known to mediate these responses .
Result of Action
The inhibition of COX enzymes by N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, as prostaglandins are key mediators of these responses .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes and proteins . For instance, some benzothiazole derivatives have shown anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes .
Cellular Effects
Benzothiazole derivatives have been reported to have diverse effects on cells, including antimicrobial, antifungal, and antitumor activities .
Molecular Mechanism
It is known that benzothiazole derivatives can exert their effects through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide typically involves the reaction of 4-methylbenzo[d]thiazol-2-amine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: Research has indicated its potential use in developing new drugs for treating various diseases.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)benzamide
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-phenylpropionamide
Uniqueness
N’-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is unique due to the presence of the 4-methyl group on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications .
Biological Activity
N'-(4-methylbenzo[d]thiazol-2-yl)benzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-methylbenzo[d]thiazole-2-carbaldehyde with benzohydrazide under acidic or basic conditions. This method allows for the formation of the hydrazone linkage, which is crucial for the biological activity of the compound. The crystal structure analysis has revealed complex hydrogen-bonding interactions, which play a role in its biological efficacy .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzohydrazide derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
H20 | A549 | 0.46 | EGFR Inhibition |
H20 | MCF-7 | 0.29 | EGFR Inhibition |
H20 | HeLa | 0.15 | EGFR Inhibition |
H20 | HepG2 | 0.21 | EGFR Inhibition |
These findings suggest that this compound may also exhibit similar anticancer properties, potentially functioning as an epidermal growth factor receptor (EGFR) inhibitor .
Neuroprotective Effects
In addition to its anticancer properties, this compound may have neuroprotective effects. Compounds containing thiazole moieties have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease:
Compound Type | AChE Inhibition IC50 (µM) |
---|---|
Coumarin Derivatives | 2.7 |
Benzothiazole Derivatives | Not specified |
These studies indicate that similar thiazole-containing compounds could provide therapeutic benefits in neurodegenerative disorders by enhancing acetylcholine levels through AChE inhibition .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. SAR studies indicate that:
- Substituents on the benzene ring : Electron-donating groups (like methyl) enhance activity.
- Hydrazone linkage : Essential for maintaining biological activity.
- Thiazole moiety : Contributes significantly to anticancer and neuroprotective properties.
These insights guide further modifications to improve efficacy and selectivity against specific biological targets .
Case Studies
- Antitumor Activity : A study investigating a series of benzothiazole derivatives found that modifications at the 4-position significantly increased cytotoxicity against cancer cell lines, suggesting that this compound could be optimized for enhanced activity .
- Neuroprotection : Research on thiazole-containing compounds demonstrated their potential in preventing cognitive decline by inhibiting AChE, indicating that this compound might also offer protective effects in neurodegenerative models .
Properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10-6-5-9-12-13(10)16-15(20-12)18-17-14(19)11-7-3-2-4-8-11/h2-9H,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUHPGXYFLQGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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